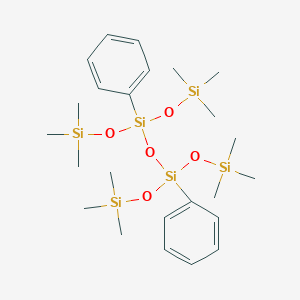

Bisphenylhexamethicone

Description

Bisphenylhexamethicone (CASRN: 18758-91-3) is a nonionic silicone surfactant classified as an aryl-substituted silicone polymer. Its molecular formula is C₂₄H₄₆O₅Si₆, with a molecular weight of 583.13 g/mol . The compound exists as a liquid, exhibits water insolubility, and demonstrates high stability under standard conditions. Key functional properties include lubrication, antistatic effects, dispersion, and adsorption capabilities, making it valuable in industries such as cosmetics, textiles, and leather processing .

Properties

CAS No. |

18758-91-3 |

|---|---|

Molecular Formula |

C24H46O5Si6 |

Molecular Weight |

583.1 g/mol |

IUPAC Name |

trimethyl-[phenyl-[phenyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane |

InChI |

InChI=1S/C24H46O5Si6/c1-30(2,3)25-34(26-31(4,5)6,23-19-15-13-16-20-23)29-35(27-32(7,8)9,28-33(10,11)12)24-21-17-14-18-22-24/h13-22H,1-12H3 |

InChI Key |

WZKPOPMJOWWSBZ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C |

Other CAS No. |

18758-91-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Silicone Compounds

Key Differentiators:

Structural Complexity :

- This compound’s hexamethicone backbone (six silicon atoms) and dual phenyl groups provide enhanced thermal stability and adsorption capacity compared to smaller silicones like Phenyl Trimethicone (three silicon atoms) .

Functional Versatility :

- Unlike Dimethicone, which primarily acts as an occlusive barrier, this compound’s antistatic and dispersive properties make it suitable for industrial applications like fiber processing .

Environmental Impact: this compound is noted as biodegradable , whereas most conventional silicones (e.g., Dimethicone) persist in ecosystems due to poor biodegradability.

Research and Industry Implications

The provided evidence highlights this compound’s niche in combining silicone versatility with aryl-group enhancements. However, direct comparative studies with other silicones are absent in the referenced materials. Future research should focus on:

- Quantifying performance metrics (e.g., lubricity, antistatic efficiency) against benchmark silicones.

- Expanding ecotoxicological data to refine regulatory guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.